molecular formula C20H16N4O2S B2715914 (E)-3-((4-ethylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile CAS No. 476676-96-7

(E)-3-((4-ethylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile

Cat. No. B2715914
CAS RN: 476676-96-7
M. Wt: 376.43
InChI Key: HJHWZJFOFYMJNY-FOWTUZBSSA-N
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Description

This compound contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known to have diverse biological activities and have been used in the development of various drug molecules .


Molecular Structure Analysis

The thiazole ring in this compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Thiazole compounds can undergo various chemical reactions. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Anticancer Activity

The synthesis and investigation of acrylonitriles with various substitutions have demonstrated significant in vitro cytotoxic activities against human cancer cell lines. A study by Sa̧czewski et al. (2004) highlights the synthesis of twenty-three acrylonitriles substituted with triazoles or benzimidazoles and various substituted furan, thiophene, or phenyl rings. These compounds, through Knoevenagel condensation, showed potent cytotoxicity on cancer cell lines, indicating the acrylonitrile functionality's importance in inducing cell death via apoptosis, akin to the mechanism observed with etoposide. The structural analysis revealed that the efficacy of these compounds is highly sensitive to the substituents at specific positions, underscoring the relevance of the (E)-3-aryl-2-(thiazol-2-yl)acrylonitrile scaffold in anticancer drug design (Sa̧czewski et al., 2004).

Optical Limiting for Photonic Devices

In the field of optical materials, donor-acceptor substituted thiophene dyes, including acrylonitrile derivatives, have shown promise for nonlinear optical limiting, beneficial for protecting human eyes and optical sensors. Anandan et al. (2018) designed and synthesized thiophene dyes with acrylonitrile substitutions to enhance nonlinear optical limiting behavior, crucial for optical communications and photonic devices. This work demonstrates the potential of acrylonitrile derivatives in developing materials for advanced optical applications, where the structural manipulation of acrylonitrile derivatives plays a crucial role in tuning the materials' optical properties (Anandan et al., 2018).

Chemosensors for Metal Cations

Acrylonitrile derivatives have also been explored as chemosensors for detecting metal cations. Hranjec et al. (2012) synthesized novel benzimidazoles and benzimidazo[1,2-a]quinolines derivatives, including E-3-phenyl-2-(1-phenylbenzimidazol-2-yl)acrylonitriles, and investigated their potential as chemosensors for different cations. The fluorescence intensity of these compounds significantly increased upon addition of Zn2+ and Ag+ cations, showcasing their application in the selective detection of these ions. This research underlines the versatility of acrylonitrile derivatives in sensor technology, especially for environmental and analytical applications (Hranjec et al., 2012).

Mechanism of Action

The exact mechanism of action would depend on the specific biological activity of the compound. Thiazole derivatives have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Future Directions

Thiazole derivatives continue to be an area of interest in medicinal chemistry due to their diverse biological activities. Future research may focus on developing new thiazole derivatives with improved efficacy and reduced side effects .

properties

IUPAC Name

(E)-3-(4-ethylanilino)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S/c1-2-14-3-7-17(8-4-14)22-12-16(11-21)20-23-19(13-27-20)15-5-9-18(10-6-15)24(25)26/h3-10,12-13,22H,2H2,1H3/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJHWZJFOFYMJNY-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-((4-ethylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile

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